N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide
Description
N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide is a complex organic compound featuring a pyrrolidinone ring, an oxadiazole ring, and a cyclohexyl group
Properties
IUPAC Name |
N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-12(22)19-17(6-4-3-5-7-17)16-18-15(25-20-16)13-10-14(23)21(11-13)8-9-24-2/h13H,3-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZZPBQLDSRYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C2=NOC(=N2)C3CC(=O)N(C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The pyrrolidinone and oxadiazole intermediates are then coupled with a cyclohexyl group using reagents such as acyl chlorides or anhydrides in the presence of a base.
Final Acetylation: The final step involves acetylation of the coupled product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles or acetamides.
Scientific Research Applications
N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide is unique due to its combination of a pyrrolidinone ring, an oxadiazole ring, and a cyclohexyl group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
